2-[(2,4-Difluorophenyl)formamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2,4-Difluorophenyl)formamido]acetic acid” is a chemical compound with the formula C9H7F2NO3 . It is a compound that is used for research purposes .
Molecular Structure Analysis
The molecular weight of “2-[(2,4-Difluorophenyl)formamido]acetic acid” is 215.15 . The molecular formula is C9H7F2NO3 .Physical And Chemical Properties Analysis
The physical form of “2-[(2,4-Difluorophenyl)formamido]acetic acid” is a powder . The storage temperature is room temperature .Scientific Research Applications
Novel Compound Synthesis
The bifunctional formyl-acid, related to the structure of 2-[(2,4-Difluorophenyl)formamido]acetic acid, was utilized to prepare novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through a one-pot reaction under Ugi conditions, showcasing moderate to excellent yields. This highlights its role in generating unique chemical structures with potential applications in pharmaceuticals and materials science (Ghandi et al., 2010).
Synthesis Methodology Improvement
A new method for synthesizing (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids was developed, based on a sequence of chemical reactions. This improved procedure allows for higher yields compared to traditional methods, demonstrating the compound's utility in refining synthetic chemical processes (López et al., 2000).
Biomass Conversion Research
Research on the conversion of wheat straw into formic acid in NaVO3–H2SO4 aqueous solution with molecular oxygen explored the efficiency of producing formic and acetic acids from lignocellulosic biomass. This study provides insights into sustainable chemical production from biomass, indicating the broader applicability of acetic acid derivatives in green chemistry (Niu et al., 2015).
Reduction Reactions and Chemical Analysis
Vinamidinium salts, derived from substituted acetic acids and formamides, were prepared and subjected to novel reduction reactions. The study of these reactions contributes to our understanding of chemical reaction mechanisms and the development of new synthetic methods (Davies et al., 2001).
Safety and Hazards
properties
IUPAC Name |
2-[(2,4-difluorobenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-5-1-2-6(7(11)3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPSRKOZCSKFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.